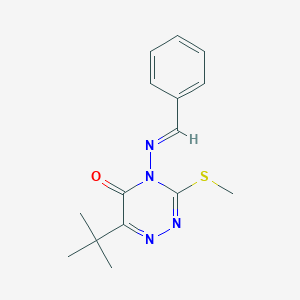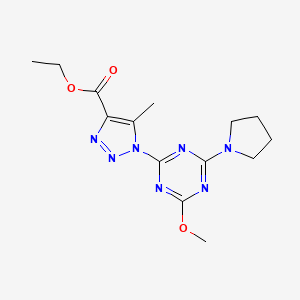
4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
Synthesis Analysis The synthesis of derivatives similar to the requested compound involves various precursor reactions. For instance, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a related compound, is synthesized through the reaction of its precursors with carbon disulfide in a water/pyridine mixture, or by reacting a similar base compound with benzyl bromide in methanolic ammonia water. These methods highlight the potential synthesis pathways for the requested compound by utilizing similar chemical reactions and conditions (Hwang et al., 2006).
Molecular Structure Analysis The molecular structure of related compounds has been detailed through crystallography, demonstrating the importance of intermolecular hydrogen bonding and pi-pi stacking interactions in stabilizing the crystal structure. For example, the mentioned compound crystallizes in the monoclinic space group, showing extensive hydrogen bonding and pi-pi interactions (Hwang et al., 2006).
Chemical Reactions and Properties Derivatives of 1,2,4-triazin-5-ones undergo various chemical reactions, including nucleophilic substitution, which can be manipulated to synthesize fiber reactive triazinyl derivatives. This showcases the compound's reactivity and potential for further chemical modification (Renfrew et al., 2003).
Physical Properties Analysis The physical properties of related compounds, such as crystalline structure and density, are often elucidated through X-ray diffraction and crystallography. These studies provide insights into the packing, stability, and density of the compound's crystalline form (Hwang et al., 2006).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular structure. Studies on related compounds have explored their antioxidative potential and their ability to undergo various chemical reactions, highlighting the versatile chemical nature of 1,2,4-triazin-5-ones (Aziz et al., 2019).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives have been actively researched for their synthesis methods and potential as antimicrobial agents. The compound and its related derivatives have shown significant activity against a variety of microorganisms, indicating their potential in developing new antimicrobial agents. For instance, studies have synthesized novel triazine derivatives and evaluated their antimicrobial activities against different bacterial and fungal strains, demonstrating their effectiveness in inhibiting microbial growth (Malik & Patel, 2017). Similarly, another study focused on synthesizing triazine derivatives and assessing their antitubercular and antimicrobial potentials, providing insights into the structure-activity relationships of these compounds (Deohate & Mulani, 2020).
Antioxidant Properties
Research into the antioxidant properties of triazine derivatives, including 4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, has revealed promising results. Novel compounds synthesized with this core structure have been shown to exhibit potent antioxidant activity, potentially offering therapeutic benefits against oxidative stress-related diseases. The effectiveness of these compounds as antioxidants highlights their potential in medicinal chemistry and pharmaceutical applications (Maddila et al., 2015).
Potential in Cell Differentiation and Cardiogenesis
The synthesis of triazine derivatives has also been explored for their potential effects on cell differentiation, particularly cardiogenesis. One study developed a one-pot synthesis method for triazines that could influence cell differentiation, indicating the potential of these compounds in regenerative medicine and therapeutic applications related to heart disease (Linder et al., 2018).
Enantioselective Reactions and Synthesis
Enantioselective synthesis involving triazine derivatives has been investigated, demonstrating the versatility of these compounds in organic chemistry. For example, the use of triazine derivatives in enantioselective diethylzinc addition reactions has been studied, showcasing their application in synthesizing chiral molecules with high enantiomeric excesses. This research underscores the utility of triazine derivatives in developing enantioselective synthesis methods for producing optically active compounds (El-Shehawy, 2006).
Propriétés
IUPAC Name |
4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)12-13(20)19(14(21-4)18-17-12)16-10-11-8-6-5-7-9-11/h5-10H,1-4H3/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAYKFDVPKFRO-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320821 | |
| Record name | 4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
57057-63-3 | |
| Record name | 4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)
